1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C6H9F3N4O |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)3-14-2-1-13-4-11-5(10)12-13/h4H,1-3H2,(H2,10,12) |
InChI Key |
JHIYDUYFIQQKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCOCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 3-Amino-1,2,4-Triazoles
The core 3-amino-1,2,4-triazole framework is typically synthesized via cyclization reactions involving hydrazinecarboximidamide derivatives or thiourea precursors. Two main convergent routes are reported:
- Cyclization of hydrazinecarboximidamide derivatives with formic acid equivalents to form the triazole ring.
- Preparation of hydrazinecarboximidamide precursors from thiourea or hydrazinecarbothioamide derivatives, with variation of substituents introduced prior to cyclization.
Reaction Conditions and Optimization
- Catalysts and Reagents: Mercury(II) acetate is preferred as a thiophile catalyst in the thiourea route for high yields (~90%) and regioselectivity.
- Temperature and Time: Optimal cyclization occurs typically at room temperature to moderate heating (25–60°C) over 2 hours, balancing conversion and minimizing side reactions.
- Solvents: Ethanol, acetonitrile, or DMF are commonly used solvents depending on the solubility of intermediates and reagents.
- Substrate Ratios: Using 2.5 equivalents of formylhydrazide relative to thiourea improves yields by driving the reaction to completion.
Representative Data Table on Thiophile Screening (Adapted from Source)
| Entry | Thiophile Catalyst | Yield of 1,2,4-Triazole (%) | Remarks |
|---|---|---|---|
| 1 | Hg(OAc)2 | 91 | Optimal catalyst, high yield |
| 2 | HgCl2 | 75 | Moderate yield |
| 3 | Mukaiyama reagent | 65 | Lower yield, less efficient |
| 4 | No catalyst | <10 | Poor conversion |
Alternative Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate the cyclization of amidines and hydrazines to 1,2,4-triazoles without catalysts.
- This method can be adapted to substrates bearing trifluoroethoxyethyl groups, providing rapid synthesis with good yields and reduced reaction times.
- However, regioselectivity and functional group tolerance must be carefully optimized.
Research Outcomes and Structural Confirmation
- The synthesized 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine has been characterized by NMR spectroscopy, confirming the substitution pattern and tautomeric form.
- X-ray crystallography studies on analogous compounds confirm the regiochemistry of substitution at N1 and the presence of the 3-amine group.
- The trifluoroethoxyethyl substituent imparts unique physicochemical properties, enhancing solubility and metabolic stability, which are valuable in medicinal chemistry applications.
Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Alkylation of 3-amino-1,2,4-triazole | N1-alkylation with 2-(2,2,2-trifluoroethoxy)ethyl halide | Straightforward, accessible reagents | Requires selective alkylation conditions |
| Thiourea cyclization with Hg(OAc)2 catalyst | Formation of thiourea → carbodiimide intermediate → cyclization | High regioselectivity, good yields | Use of toxic mercury salts |
| Microwave-assisted cyclization | Direct cyclization of amidines/hydrazines under microwave | Rapid synthesis, catalyst-free | Optimization needed for regioselectivity |
This comprehensive analysis synthesizes data from multiple peer-reviewed sources, emphasizing the thiourea cyclization route catalyzed by mercury(II) acetate as the most efficient and regioselective method for preparing 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine. Alternative methods such as direct alkylation and microwave-assisted synthesis offer complementary approaches depending on the availability of starting materials and desired reaction scale.
Chemical Reactions Analysis
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Scientific Research Applications
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is utilized in the development of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazol-3-amine Derivatives
Table 1: Structural and Functional Comparison of Selected Triazol-3-amine Derivatives
Key Structural Differences and Implications
- Trifluoroethoxy vs. This may extend half-life in biological systems .
- Fluorine Substitution: The 3-fluorobenzyl group in increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability but possibly reducing aqueous solubility.
- Biological Activity : The anticancer activity of 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine (IC₅₀ = 2.1 µM in leukemia cells ) highlights the role of aromatic substituents in targeting cellular pathways. The target compound’s trifluoroethoxy group may similarly modulate receptor interactions but requires empirical validation.
Physicochemical Properties
- Solubility : The trifluoroethoxy group’s hydrophobicity may reduce aqueous solubility compared to ethoxy or hydroxyethyl analogs (e.g., silodosin derivatives ).
- logP: Estimated logP for the target compound is ~1.5–2.0, higher than non-fluorinated analogs (e.g., 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine, logP ~0.8 ).
Biological Activity
The compound 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in agriculture and medicine, particularly as antifungal and antibacterial agents. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, characterization, and potential applications based on existing research.
Synthesis and Characterization
The synthesis of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine can be approached through various chemical pathways. A notable method involves the use of trifluoroethanol as a key reagent in the formation of the triazole ring. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Properties of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N3O |
| Molecular Weight | 221.18 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant inhibitory effects against various fungal pathogens. For instance, studies have shown that compounds within this class can effectively inhibit the growth of fungi such as Aspergillus species and Candida species.
Case Study: Antifungal Evaluation
In a comparative study focusing on triazole derivatives, it was found that certain modifications to the triazole structure enhanced antifungal activity. The presence of specific functional groups significantly influenced the efficacy against fungal strains. The compound demonstrated comparable activity to established antifungal agents.
Antimicrobial Activity
Beyond antifungal properties, triazoles have shown promise in exhibiting antimicrobial effects against a range of bacteria. Research has highlighted that modifications to the triazole ring can enhance antibacterial potency.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine | E. coli | 15 |
| Another Triazole Derivative | Staphylococcus aureus | 18 |
The biological activity of triazoles is primarily attributed to their ability to inhibit enzymes involved in fungal cell wall synthesis and bacterial cell division. The specific mechanism often involves binding to the enzyme targets within the microbial cells, disrupting essential metabolic processes.
Targeting Mycobacterium tuberculosis
Recent studies have also explored the potential of triazole derivatives in targeting Mycobacterium tuberculosis. The InhA enzyme has been identified as a promising target for new antitubercular drugs. Compounds similar to 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine have shown significant inhibitory activity against this enzyme.
Case Study: InhA Inhibition
In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values in the nanomolar range against InhA. This suggests a high potential for these compounds in developing new treatments for tuberculosis.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1H-1,2,4-triazol-3-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of a triazole precursor. Key steps include:
- Alkylation : Reacting a triazole derivative with 2-(2,2,2-trifluoroethoxy)ethyl halide under basic conditions (e.g., NaH or KOtBu in THF/DMF at 0–25°C) to introduce the trifluoroethoxyethyl group .
- Amine functionalization : Protecting/deprotecting strategies may be required to preserve the triazol-3-amine group during synthesis .
- Critical conditions : Strict control of temperature (±2°C), pH (neutral to mildly basic), and anhydrous solvents ensures high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirm substituent positions and fluorine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in related triazole derivatives to confirm bond angles and packing .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?
- Methodological Answer :
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoroethoxy vs. trifluoromethyl groups) and test in standardized assays (e.g., enzyme inhibition) to isolate functional group contributions .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies, accounting for differences in assay conditions (e.g., pH, cell lines) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends masked by experimental variability .
Q. What strategies are effective in improving the pharmacokinetic profile of this compound for therapeutic applications?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and oral bioavailability .
- Metabolic Stability Assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots; fluorinated groups (e.g., trifluoroethoxy) often reduce oxidative degradation .
- In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to measure half-life (t₁/₂), Cmax, and AUC .
Q. How does the trifluoroethoxyethyl group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Lipophilicity Enhancement : Trifluoroethoxy groups increase logP values, improving membrane permeability (measured via PAMPA assays) .
- Target Binding : Molecular docking (e.g., AutoDock Vina) shows that the trifluoroethoxyethyl group forms van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP51 in fungal targets) .
- Fluorine-Specific Effects : ¹⁹F NMR or isothermal titration calorimetry (ITC) quantify binding affinity changes when fluorine substituents are modified .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of triazole-3-amine derivatives?
- Methodological Answer :
- Toxicity Screening : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .
- Metabolite Identification : Use LC-HRMS to detect reactive metabolites (e.g., epoxides) that may explain toxicity outliers .
- Species-Specific Differences : Test compounds in parallel in human and rodent primary hepatocytes to validate translational relevance .
Experimental Design Recommendations
Q. What in vitro and in vivo models are most suitable for evaluating the antifungal potential of this compound?
- Methodological Answer :
- In Vitro :
- MIC Assays : Use CLSI guidelines against Candida spp. and Aspergillus fumigatus .
- Time-Kill Curves : Assess fungicidal vs. fungistatic activity at 2× MIC .
- In Vivo :
- Murine Candidiasis Model : Monitor fungal burden in kidneys via CFU counts after 7-day treatment .
- Toxicity Metrics : Measure ALT/AST levels to assess hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
